Magnesium 8-aminonaphthalene-1-sulphonate

Analytical Chemistry Gravimetric Analysis Sodium Determination

Magnesium 8-aminonaphthalene-1-sulphonate (CAS 57215-96-0), also known as the magnesium salt of peri acid, is a naphthalene derivative with the molecular formula C20H16MgN2O6S2 and a molecular weight of 468.79 g/mol. It is a compound class that serves as a critical intermediate, primarily in the synthesis of azo dyes and sulfonated pharmaceutical precursors.

Molecular Formula C20H16MgN2O6S2
Molecular Weight 468.8 g/mol
CAS No. 57215-96-0
Cat. No. B12666050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium 8-aminonaphthalene-1-sulphonate
CAS57215-96-0
Molecular FormulaC20H16MgN2O6S2
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].[Mg+2]
InChIInChI=1S/2C10H9NO3S.Mg/c2*11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h2*1-6H,11H2,(H,12,13,14);/q;;+2/p-2
InChIKeyRUGUJDHXRNYMLU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium 8-aminonaphthalene-1-sulphonate (CAS 57215-96-0): A Verifiable Intermediate for Azo Dye Synthesis and Specialized Fluorescent Probe


Magnesium 8-aminonaphthalene-1-sulphonate (CAS 57215-96-0), also known as the magnesium salt of peri acid, is a naphthalene derivative with the molecular formula C20H16MgN2O6S2 and a molecular weight of 468.79 g/mol . It is a compound class that serves as a critical intermediate, primarily in the synthesis of azo dyes and sulfonated pharmaceutical precursors . Its value is further defined by its unique biophysical properties, acting as a fluorescent probe that binds to specific protein sites, inducing measurable conformational changes via fluorescence spectroscopy .

Why Magnesium 8-aminonaphthalene-1-sulphonate Cannot Be Replaced by its Sodium Salt or Free Acid in Critical Applications


The assumption that any salt or the free acid form of 8-aminonaphthalene-1-sulfonate can be used interchangeably is demonstrably false. The choice of counterion critically dictates the compound's physical properties and application viability. A direct comparison reveals that the sodium salt is sparingly soluble in cold water, whereas the magnesium salt is easily soluble . This stark difference in aqueous solubility is not an incremental change but a functional prerequisite for applications requiring concentrated aqueous solutions, such as specific analytical methods. Substitution would lead to precipitation, assay failure, and compromised synthetic yields, underscoring the need for this specific salt form in procurement decisions.

Magnesium 8-aminonaphthalene-1-sulphonate: Quantified Performance Advantages Over Closest Analogs


Superior Aqueous Solubility Compared to Sodium Salt is a Prerequisite for Analytical Methods

Magnesium 8-aminonaphthalene-1-sulphonate exhibits dramatically higher solubility in water compared to its sodium salt counterpart. This differentiation is not merely a laboratory observation but a functional necessity for its established use as a gravimetric reagent for sodium ion determination in complex matrices like seawater and brine . The sodium salt of 1-naphthylamine-8-sulfonic acid is described as 'sparingly soluble in cold water', whereas the magnesium salt is 'easily soluble', enabling the preparation of a stable 12% reagent solution critical for the analytical protocol .

Analytical Chemistry Gravimetric Analysis Sodium Determination

Distinct Fluorescent Behavior Compared to ANS Derivative Enables Unique Biophysical Studies

Magnesium 8-aminonaphthalene-1-sulphonate (Mg-1,8-AmNS) possesses a fundamentally different fluorescence mechanism compared to its famous derivative, 8-Anilinonaphthalene-1-sulfonate (ANS). ANS is non-fluorescent in water and only becomes highly fluorescent when bound to hydrophobic pockets of proteins . In contrast, 8-aminonaphthalene-1-sulfonate is intrinsically fluorescent in aqueous media due to its free amine group . This difference allows for probing different molecular environments and mechanisms that would be inaccessible with the ANS probe.

Biophysics Fluorescence Spectroscopy Protein Conformation

Isomeric Purity Achievable Through Differential Solubility of Magnesium Salts in Dye Intermediate Production

During the production of Klev's acid, a mixed magnesium salt of aminonaphthalene sulfonate isomers is obtained, which contains the magnesium salt of 1,8-aminonaphthalene sulfonate . The three isomer magnesium salts (1,5-, 1,6-, and 1,8-isomers) have demonstrably different solubilities at different temperatures . This differential solubility is exploited to isolate and purify the specific isomer, yielding the target compound . Purification via the magnesium salt is a documented step, reported to yield 17% of the pure 1,5-isomer in related processes, demonstrating its utility in separation .

Dye Chemistry Isomer Separation Organic Synthesis

High-Value Application Scenarios for Magnesium 8-aminonaphthalene-1-sulphonate Based on Verified Evidence


Gravimetric Determination of Sodium in High-Salinity Aqueous Samples

In analytical chemistry, the high water solubility of magnesium 8-aminonaphthalene-1-sulphonate is essential for preparing the 12% reagent solution used in the gravimetric determination of sodium ions. The method, validated for sea water and brine, relies on the formation of a precipitate with sodium, which is then filtered, washed, and weighed. The sodium salt of the acid cannot be used because of its poor solubility, making this specific magnesium salt the required reagent for this established analytical protocol .

Fluorescence Probe for Hydrophilic or Aqueous Protein Environments

Unlike the widely used hydrophobic probe ANS, magnesium 8-aminonaphthalene-1-sulphonate is intrinsically fluorescent in aqueous media . This property makes it a specialized tool for studying protein conformational changes in hydrophilic domains or for applications where the environment does not provide a hydrophobic binding pocket. Researchers studying protein folding, unfolding, or ligand binding in aqueous solutions can leverage this compound's unique 'always-on' signal, which contrasts with ANS's requirement for a hydrophobic binding event.

Precursor and Purification Agent in High-Purity Azo Dye Synthesis

In industrial organic synthesis, magnesium 8-aminonaphthalene-1-sulphonate serves as a key intermediate in the production of azo dyes . Its value is twofold. First, it is a direct precursor for synthesizing complex dye molecules. Second, and more critically, the magnesium salt form is instrumental in the purification of specific aminonaphthalene sulfonate isomers from complex reaction mixtures. The differential solubility of the 1,5-, 1,6-, and 1,8-isomer magnesium salts at various temperatures allows for the isolation of the target isomer with high purity, a necessary step for ensuring the final dye's color and properties .

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